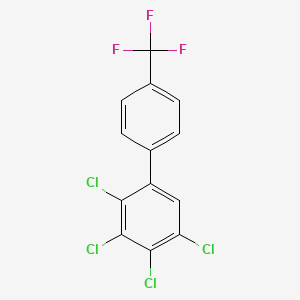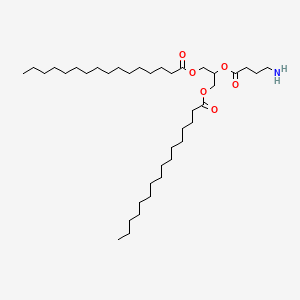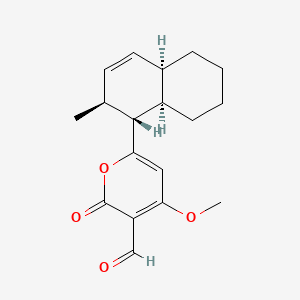
Solanapyrone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solanapyrone A is a solanapyrone, a pyrancarbaldehyde and a member of octahydronaphthalenes. It has a role as an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor.
Aplicaciones Científicas De Investigación
Inhibition of DNA Polymerase
Solanapyrone A, a phytotoxin isolated from a fungus, has been identified as an inhibitor of mammalian DNA polymerases β and λ. These enzymes are crucial for DNA repair and replication. The inhibitory action of Solanapyrone A is selective, and it competes antagonistically with both the DNA template and nucleotide substrate. This finding suggests potential applications in studying and possibly influencing DNA repair mechanisms (Mizushina et al., 2002).
Antifungal and Antibacterial Properties
Solanapyrone analogues have shown antifungal activity against pathogens such as Aspergillus flavus and Fusarium verticillioides. They also exhibit antibacterial activity against Staphylococcus aureus and Candida albicans. These properties highlight the potential of Solanapyrone A and its analogues in developing new antifungal and antibacterial agents (Schmidt, Gloer, & Wicklow, 2007).
Biosynthesis Study
Research into the biosynthesis of Solanapyrone A has led to the cloning of its biosynthetic gene cluster from Alternaria solani. This cluster includes genes for polyketide synthase, O-methyltransferase, dehydrogenase, and other enzymes, providing insights into the molecular mechanisms of its production. Understanding this pathway could have implications for synthetic biology and the production of similar compounds (Kasahara et al., 2010).
Role in Fungal Pathogenicity and Ecology
Studies on Ascochyta rabiei and Alternaria solani, which produce Solanapyrone A, indicate that this compound is not essential for pathogenicity. However, it seems to play a significant role in the ecology of these fungi, particularly in competing with other saprobic fungi. This insight is crucial for understanding the ecological roles of such secondary metabolites (Kim et al., 2015).
Phytotoxicity and Plant Interaction
Research has shown that Solanapyrone A is phytotoxic, causing symptoms like loss of turgor and chlorosis in plants. This property of Solanapyrone A is essential for understanding its role in plant-pathogen interactions and could be a basis for developing bio-herbicides or studying plant defense mechanisms (Hamid & Strange, 2000).
Propiedades
Número CAS |
88899-61-0 |
|---|---|
Nombre del producto |
Solanapyrone A |
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde |
InChI |
InChI=1S/C18H22O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-13,17H,3-6H2,1-2H3/t11-,12+,13+,17+/m0/s1 |
Clave InChI |
AWQLNKJBXASXDU-SFDCBXKLSA-N |
SMILES isomérico |
C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)C=O)OC |
SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC |
SMILES canónico |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC |
Sinónimos |
solanapyrone A solanapyrone A, (1R-(1alpha,2alpha,4abeta,8aalpha))-isomer solanapyrone D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



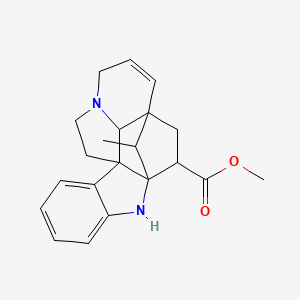
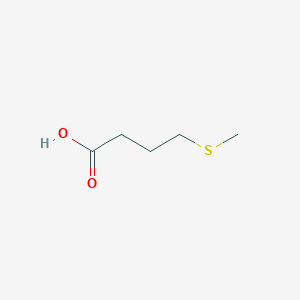
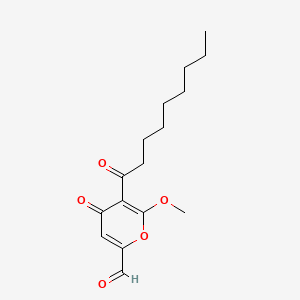
![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)
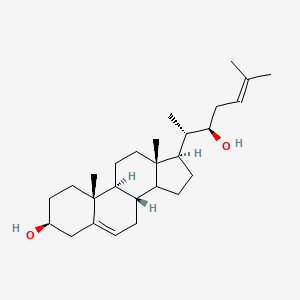
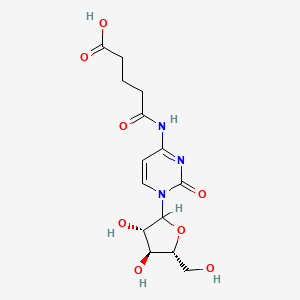
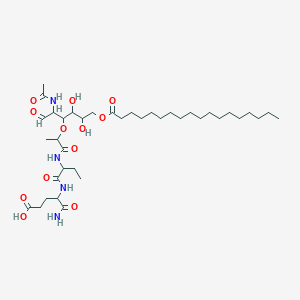
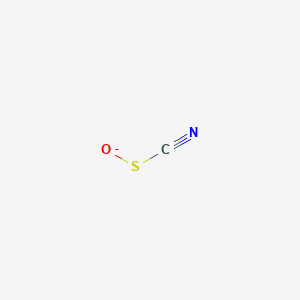
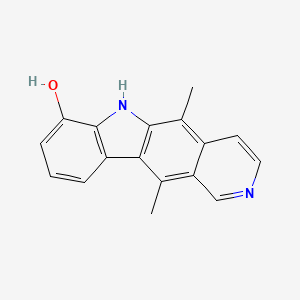
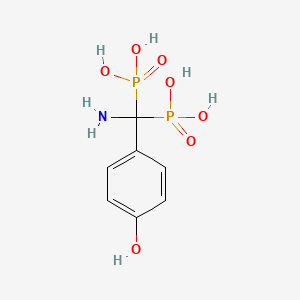
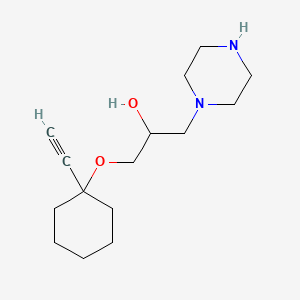
![Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate](/img/structure/B1218350.png)
